3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile is a boronic ester derivative of thiophene. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of boronic ester groups makes it a valuable intermediate in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile typically involves the borylation of thiophene derivatives. One common method is the palladium-catalyzed borylation of 3,5-dibromothiophene with bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, forming organoboron intermediates.
Oxidation: The boronic ester groups can be oxidized to form the corresponding alcohols or phenols.
Common Reagents and Conditions
Palladium Catalysts: Commonly used catalysts include palladium acetate and palladium chloride.
Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate are frequently used.
Solvents: Toluene, tetrahydrofuran (THF), and dimethylformamide (DMF) are typical solvents.
Major Products
Aryl and Vinyl Compounds: Through Suzuki-Miyaura coupling, various aryl and vinyl compounds can be synthesized.
Organoboron Intermediates: Hydroboration reactions yield organoboron intermediates, which can be further functionalized.
Scientific Research Applications
Chemistry
In chemistry, 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile is widely used in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the development of pharmaceuticals and agrochemicals .
Biology and Medicine
While its direct applications in biology and medicine are limited, the compound’s derivatives are explored for their potential biological activities. For instance, boronic acid derivatives are known to inhibit proteasomes, making them candidates for anticancer drugs .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its role in the synthesis of conjugated polymers is particularly noteworthy, as these materials are used in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile primarily involves its ability to participate in cross-coupling reactions. The boronic ester groups facilitate the formation of carbon-carbon bonds through the Suzuki-Miyaura mechanism, which involves the oxidative addition of the halide to the palladium catalyst, transmetalation with the boronic ester, and reductive elimination to form the coupled product .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: This compound is similar in structure but has a benzene ring instead of a thiophene ring.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: This compound has a single boronic ester group attached to the thiophene ring.
5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene: This compound features two thiophene rings connected by a single bond, each with a boronic ester group.
Uniqueness
The uniqueness of 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile lies in its dual boronic ester groups and the presence of a nitrile group on the thiophene ring. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate for the development of complex molecules.
Properties
CAS No. |
916454-57-4 |
---|---|
Molecular Formula |
C17H25B2NO4S |
Molecular Weight |
361.1 g/mol |
IUPAC Name |
3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C17H25B2NO4S/c1-14(2)15(3,4)22-18(21-14)11-9-13(25-12(11)10-20)19-23-16(5,6)17(7,8)24-19/h9H,1-8H3 |
InChI Key |
DURDSXLEHINWJR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)C#N)B3OC(C(O3)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.